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Compound of Interest

Compound Name: (8-Bromooctyl)benzene
CAS No.: 54646-75-2
Cat. No.: B1269781
Get Quote
. J

This technical guide provides a comprehensive overview of the spectroscopic data for (8-
bromooctyl)benzene, a key intermediate in various fields of chemical synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering detailed predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining such
data are also described.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for (8-
bromooctyl)benzene. These predictions are based on established principles of spectroscopy
and typical values for the constituent functional groups.

Table 1: Predicted *H NMR Data for (8-Bromooctyl)benzene (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.29 t,J=7.6 Hz 2H Ar-H (meta)
7.20 d,J=7.6 Hz 2H Ar-H (ortho)
7.16 t,J=7.3Hz 1H Ar-H (para)
341 t,J=6.9Hz 2H -CH2-Br
2.61 t,J=7.8 Hz 2H Ar-CHz-
1.85 p,J=7.2Hz 2H -CH2-CHz2Br
1.60 p,J=7.7Hz 2H Ar-CHz2-CHa2-
1.43-1.25 m 8H -(CH2)4-

Table 2: Predicted 3C NMR Data for (8-Bromooctyl)benzene (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
142.8 Ar-C (quaternary)
128.4 Ar-CH (ortho)
128.2 Ar-CH (meta)
125.6 Ar-CH (para)
35.9 Ar-CHa-

33.9 -CH2-Br

32.8 -CH2-CH2Br
31.4 Ar-CH2-CHz-
29.4 -(CHz2)a-

29.2 -(CH2)a-

28.7 -(CH2)a-

28.1 -(CH2)a-

Table 3: Predicted IR Spectroscopy Data for (8-Bromooctyl)benzene

Wavenumber (cm~?) Intensity Assignment
3085, 3062, 3028 Medium Aromatic C-H stretch
2925, 2854 Strong Aliphatic C-H stretch

Aromatic C=C skeletal
1604, 1496, 1454 Medium to Weak

vibrations

C-H out-of-plane bend
748, 698 Strong )

(monosubstituted benzene)
650-550 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data for (8-Bromooctyl)benzene (Electron lonization)
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miz Relative Intensity (%) Proposed Fragment

[M]* (Molecular ion with 8Br/

270/268 15 081)

189 5 [M - Br]*

105 20 [CsHo]*

91 100 [C7H7]* (Tropylium ion)
77 15 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of (8-
bromooctyl)benzene.

Synthesis of (8-Bromooctyl)benzene

A plausible synthetic route to (8-bromooctyl)benzene involves the reaction of 1-phenyl-1-
octanol with hydrobromic acid.

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 1-phenyl-1-octanol and an excess of concentrated hydrobromic acid (48%).

o Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be
monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Transfer the mixture to a separatory funnel and extract the organic layer with a suitable
solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium
bicarbonate solution, and brine.

« Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
the solvent under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure (8-bromooctyl)benzene.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of (8-bromooctyl)benzene in about
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a 500 MHz NMR spectrometer. For H NMR, typical parameters include a 30°
pulse angle, a relaxation delay of 1 second, and 16 scans. For 33C NMR, a proton-decoupled
sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient
number of scans to obtain a good signal-to-noise ratio.

» Data Processing: Process the free induction decay (FID) with an exponential window
function and Fourier transform to obtain the frequency domain spectrum. Phase and
baseline correct the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

o Sample Preparation: As (8-bromooctyl)benzene is a liquid, a thin film can be prepared by
placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
(KBr) plates.

o Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over the range of 4000-400 cm~1. A background spectrum of the clean salt
plates should be recorded first and subtracted from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry

e Sample Introduction: Introduce a dilute solution of (8-bromooctyl)benzene in a volatile
organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via
a gas chromatograph (GC-MS) for separation and introduction into the ion source.

« lonization: Use electron ionization (El) at a standard energy of 70 eV.

o Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass
analyzer.
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o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. The presence of bromine is indicated by the
characteristic isotopic pattern of the molecular ion and bromine-containing fragments (1°Br

and &Br in approximately a 1:1 ratio).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like (8-bromooctyl)benzene.

Workflow for Spectroscopic Analysis of (8-Bromooctyl)benzene

Synthesis & Purification

Synthesis of (8-Bromooctyl)benzene

'

Purification (e.g., Column Chromatography)

Spectroscopi¢ Analysis

A4
NMR Spectroscopy
(*H and %3C) IR Spectroscopy

Data Interpretation

Chemical Shifts, Coupling Constants, Vibrational Frequencies
Integration (Functional Groups)

Structure Elucidation

Confirmation of
(8-Bromooctyl)benzene Structure
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Spectroscopic analysis workflow.

Conclusion

The predicted spectroscopic data and outlined experimental protocols provide a robust
framework for the identification and characterization of (8-bromooctyl)benzene. The *H and
13C NMR spectra are expected to clearly show the distinct signals for the aromatic and aliphatic
protons and carbons. The IR spectrum should confirm the presence of the benzene ring and
the C-Br bond. Finally, mass spectrometry will determine the molecular weight and provide
characteristic fragmentation patterns, including the isotopic signature of bromine, confirming
the elemental composition. Together, these techniques offer a powerful and complementary
approach for the unambiguous structural elucidation of (8-bromooctyl)benzene.

» To cite this document: BenchChem. [Spectroscopic Profile of (8-Bromooctyl)benzene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269781/docs#spectroscopic-profile-of-8-bromooctyl-
benzene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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